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Core Science & Biosynthesis

Foundational

A Technical Guide to N-(2,4-dimethylphenyl)methanesulfonamide: Synthesis, Properties, and Applications for Chemical Research

Abstract: The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents. Understanding the synthesis and properties of novel sulfonamide building blocks is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents. Understanding the synthesis and properties of novel sulfonamide building blocks is therefore critical for the advancement of drug discovery programs. This guide provides an in-depth technical overview of N-(2,4-dimethylphenyl)methanesulfonamide, a functionalized chemical intermediate. We will cover its core physicochemical properties, detail a robust synthetic pathway with mechanistic insights, outline expected characterization data for structural verification, and discuss its potential applications for researchers, chemists, and drug development professionals.

Core Physicochemical Properties

N-(2,4-dimethylphenyl)methanesulfonamide is an aromatic sulfonamide. Its fundamental properties, essential for experimental design and data interpretation, are summarized below.

PropertyValueSource
Chemical Formula C₉H₁₃NO₂S[1]
Molecular Weight 199.27 g/mol Calculated
Monoisotopic Mass 199.06615 Da[1]
CAS Number 1078627-79-8[2]
Predicted XLogP 1.2[1]
Appearance White to off-white solid (predicted)Inferred[3][4]

Synthesis and Mechanistic Rationale

The synthesis of N-(2,4-dimethylphenyl)methanesulfonamide is efficiently achieved via the nucleophilic substitution reaction between an appropriately substituted aniline and an alkylsulfonyl chloride. This is a standard and reliable method for forming the sulfonamide bond.

Reaction Scheme:

2,4-Dimethylaniline + Methanesulfonyl Chloride → N-(2,4-dimethylphenyl)methanesulfonamide

Mechanistic Insights: The synthesis proceeds through the nucleophilic attack of the nitrogen atom of 2,4-dimethylaniline on the electrophilic sulfur atom of methanesulfonyl chloride. This reaction generates hydrogen chloride (HCl) as a byproduct.

  • Causality of Reagent Choice: A non-nucleophilic organic base, such as pyridine, is crucial in this reaction.[5] Its primary role is to act as an acid scavenger, neutralizing the HCl formed during the reaction. According to Le Châtelier's principle, the removal of a product (HCl) drives the equilibrium towards the formation of the desired sulfonamide, thereby increasing the reaction yield. Dichloromethane is a common solvent as it is relatively inert and effectively solubilizes the organic reactants.

Synthetic Workflow Diagram:

Synthesis_Workflow cluster_start Inputs SMs Starting Materials: - 2,4-Dimethylaniline - Methanesulfonyl Chloride Reaction Reaction Step (0°C to Room Temp) Nucleophilic Substitution SMs->Reaction Reagents Reagents: - Pyridine - Dichloromethane (Solvent) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quench HCl Purification Purification (Recrystallization) Workup->Purification Isolate Crude Solid Product Final Product: N-(2,4-dimethylphenyl)methanesulfonamide Purification->Product High Purity Compound

Caption: Workflow for the synthesis of N-(2,4-dimethylphenyl)methanesulfonamide.

Spectroscopic Characterization: A Self-Validating System

Structural confirmation of the synthesized product is paramount. The following expected spectroscopic data serve as a benchmark for researchers to validate the identity and purity of N-(2,4-dimethylphenyl)methanesulfonamide.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should contain distinct signals corresponding to each unique proton environment. Key expected signals include:

    • Two singlets in the aromatic region (δ 7.0-7.5 ppm) for the two non-equivalent aromatic protons.

    • A broad singlet for the N-H proton, which is exchangeable with D₂O.

    • A singlet around δ 2.9-3.1 ppm for the three protons of the methanesulfonyl (CH₃-SO₂) group.

    • Two distinct singlets around δ 2.2-2.5 ppm for the two non-equivalent methyl groups on the phenyl ring.

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.

    • A moderate, sharp peak around 3250-3350 cm⁻¹ corresponding to the N-H stretch.

    • Two strong, characteristic peaks for the sulfonyl group (S=O), an asymmetric stretch around 1320-1350 cm⁻¹ and a symmetric stretch around 1140-1160 cm⁻¹.

    • Peaks corresponding to aromatic C-H and C=C stretching.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

    • Expected [M+H]⁺: 200.07398 m/z.[1]

    • Expected [M+Na]⁺: 222.05592 m/z.[1]

Applications in Research and Drug Development

While N-(2,4-dimethylphenyl)methanesulfonamide may not be an end-product therapeutic itself, its value lies in its potential as a versatile chemical intermediate and building block.

  • Scaffold for Medicinal Chemistry: The sulfonamide moiety is a privileged scaffold in drug design, found in antibiotics, diuretics, and anti-inflammatory agents.[6] This compound provides a pre-functionalized aromatic core that can be used to generate libraries of novel compounds for biological screening. The dimethylphenyl group offers a specific steric and electronic profile that can be explored for structure-activity relationship (SAR) studies.

  • Intermediate in Organic Synthesis: Methanesulfonamides are widely used as reagents and intermediates in the synthesis of medicinally important compounds.[7] The N-H proton is weakly acidic and can be deprotonated to allow for further functionalization at the nitrogen atom, enabling the construction of more complex molecular architectures.

Experimental Protocol: Synthesis of N-(2,4-dimethylphenyl)methanesulfonamide

This protocol is a representative procedure adapted from established methods for N-arylsulfonamide synthesis.[5][8]

Safety Precautions:

  • Methanesulfonyl chloride is corrosive and lachrymatory.

  • Pyridine is flammable and toxic.

  • Dichloromethane is a suspected carcinogen.

  • All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Materials:

  • 2,4-Dimethylaniline (1.0 eq)

  • Methanesulfonyl chloride (1.05 eq)

  • Pyridine (1.1 eq)

  • Dichloromethane (CH₂Cl₂)

  • 2M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2,4-dimethylaniline (1.0 eq) and dissolve in dichloromethane. Cool the flask to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add pyridine (1.1 eq) to the stirred solution. Following this, add methanesulfonyl chloride (1.05 eq) dropwise via a syringe, ensuring the internal temperature remains below 5°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 2M HCl (to remove pyridine and unreacted aniline), water, and saturated brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation of Crude Product: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure N-(2,4-dimethylphenyl)methanesulfonamide.

  • Characterization: Dry the purified crystals under vacuum and characterize using NMR, IR, and MS to confirm structure and purity as described in Section 3.

Conclusion

N-(2,4-dimethylphenyl)methanesulfonamide is a readily accessible chemical compound with a clear synthesis pathway and well-defined physicochemical properties. Its structure, combining the medicinally significant sulfonamide linker with a substituted aromatic ring, makes it a valuable intermediate for researchers in synthetic organic chemistry and drug discovery. The robust synthesis and straightforward characterization outlined in this guide provide a solid foundation for its application in creating novel molecules with potential therapeutic value.

References

  • Nirmala, P. G., Gowda, B. T., Foro, S., & Fuess, H. (n.d.). N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide. PMC - NIH. Retrieved from [Link]

  • PubChemLite. (n.d.). (2,4-dimethylphenyl)methanesulfonamide (C9H13NO2S). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-Phenylmethanesulfonamide. Retrieved from [Link]

  • Gowda, B. T., et al. (n.d.). 2,4-Dimethyl-N-(3-methylphenyl)benzenesulfonamide. PMC - NIH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Retrieved from [Link]

  • ResearchGate. (2011). 2,4-Dichloro-N-(2,4-dimethylphenyl)benzenesulfonamide. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to N-(2,4-dimethylphenyl)methanesulfonamide: Properties and Safety

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of N-(2,4-dimethylphenyl)methanesulfonamide, a compound of interest in chemical and pharmaceutical research. Du...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(2,4-dimethylphenyl)methanesulfonamide, a compound of interest in chemical and pharmaceutical research. Due to the absence of a specific PubChem Compound Identification (CID) for this molecule, this document focuses on its known properties and provides safety information based on closely related analogs and general principles of chemical safety.

Chemical Identity and Structure

N-(2,4-dimethylphenyl)methanesulfonamide is an organic compound belonging to the sulfonamide class. Its structure features a methanesulfonyl group attached to the nitrogen atom of a 2,4-dimethylaniline moiety.

Molecular Formula: C₉H₁₃NO₂S

To date, a specific PubChem CID for N-(2,4-dimethylphenyl)methanesulfonamide has not been assigned. This may be due to a variety of factors, including its novelty or limited public research data. Researchers working with this compound should consider assigning it a unique identifier for internal tracking and data management.

Below is a diagram illustrating the logical relationship for identifying the correct safety data, emphasizing the current lack of a specific PubChem entry.

Caption: Workflow for safety data assessment in the absence of a specific PubChem CID.

Safety Data and Hazard Analysis

In the absence of a dedicated safety data sheet (SDS) for N-(2,4-dimethylphenyl)methanesulfonamide, a hazard assessment must be conducted based on the safety profiles of structurally similar compounds. The primary points of reference are methanesulfonamide and other N-substituted sulfonamides.

GHS Hazard Classification (Predicted)

The following table summarizes the predicted GHS hazard classification for N-(2,4-dimethylphenyl)methanesulfonamide based on the known hazards of methanesulfonamide and related N-aryl sulfonamides.

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.
Acute Toxicity (Oral)Category 4 (Predicted)H302: Harmful if swallowed.
Specific Target Organ Toxicity - Single ExposureCategory 3 (Respiratory tract irritation)H335: May cause respiratory irritation.

Note: This classification is predictive and should be used for preliminary risk assessment. Experimental verification is required for definitive classification.

Toxicological Profile (Inferred)

The toxicological properties of N-(2,4-dimethylphenyl)methanesulfonamide have not been extensively studied. However, based on its structure, the following potential health effects should be considered:

  • Irritation: Like many sulfonamides, this compound is expected to be irritating to the skin, eyes, and respiratory tract.[1] Direct contact should be avoided.

  • Sensitization: There is a potential for skin sensitization, leading to allergic reactions upon repeated exposure.

  • Systemic Effects: If absorbed, sulfonamides can have various systemic effects. While specific data for this compound is unavailable, researchers should be aware of the general toxicological profiles of this chemical class.

Experimental Protocols and Safe Handling

Given the predicted hazards, stringent safety protocols must be in place when handling N-(2,4-dimethylphenyl)methanesulfonamide.

Personal Protective Equipment (PPE)

A diagram illustrating the recommended PPE for handling this compound is provided below.

cluster_ppe Recommended Personal Protective Equipment Safety Goggles Safety Goggles Lab Coat Lab Coat Nitrile Gloves Nitrile Gloves Fume Hood Fume Hood Researcher Researcher Researcher->Safety Goggles Researcher->Lab Coat Researcher->Nitrile Gloves Work Environment Work Environment Work Environment->Fume Hood

Caption: Essential PPE for handling N-(2,4-dimethylphenyl)methanesulfonamide.

Step-by-Step Handling Protocol
  • Engineering Controls: All work with N-(2,4-dimethylphenyl)methanesulfonamide should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment: Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a suitable option), and chemical safety goggles.

  • Dispensing: When weighing or transferring the solid material, use a spatula and avoid creating dust. A balance with a draft shield is recommended.

  • Spill Management: In case of a spill, decontaminate the area using an appropriate method. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. The area should then be wiped with a suitable solvent and washed.

  • Waste Disposal: Dispose of all waste materials containing N-(2,4-dimethylphenyl)methanesulfonamide in accordance with local, state, and federal regulations for chemical waste.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

Storage and Stability

Proper storage is crucial to maintain the integrity of N-(2,4-dimethylphenyl)methanesulfonamide and to prevent hazardous situations.

Storage ConditionRecommendation
Temperature Store in a cool, dry place away from direct sunlight.
Container Keep in a tightly sealed, properly labeled container.
Incompatibilities Avoid contact with strong oxidizing agents.
Ventilation Store in a well-ventilated area.

Conclusion

While N-(2,4-dimethylphenyl)methanesulfonamide currently lacks a specific PubChem CID and comprehensive safety data, a conservative approach to handling based on the known hazards of similar compounds is essential for ensuring laboratory safety. Researchers are encouraged to conduct their own risk assessments and to contribute any new safety and toxicological data to the scientific community to fill the existing knowledge gaps.

References

  • PubChem. N-Ethyl-p-toluenesulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-Ethyl-o-toluenesulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. Benzenesulfonamide, N,N,4-trimethyl-. National Center for Biotechnology Information. [Link]

  • PubChem. N-Phenethylmethanesulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. 2,4,6-Trimethylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • PubChemLite. (2,4-dimethylphenyl)methanesulfonamide. [Link]

  • Sigma-Aldrich.
  • Thermo Fisher Scientific.
  • PubChem. N-(2,4-dimethylphenyl)naphthalene-2-sulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. Methanesulfonamide, N-[4-[7-[2-[1-(1-methylethyl)-1H-imidazol-5-yl]ethynyl]-. National Center for Biotechnology Information. [Link]

  • DC Fine Chemicals. Methanesulfonamide 108370 - Safety Data Sheet. [Link]

  • PubChem. Methanesulfonamide, N-(4-((3,4-dimethyl-9-acridinyl)amino)-3-(methylamino)phenyl)-. National Center for Biotechnology Information. [Link]

  • PubChem. N-(2,4-Dimethylphenyl)formamide. National Center for Biotechnology Information. [Link]

  • PubChem. N,N-Dimethylmethanesulphonamide. National Center for Biotechnology Information. [Link]

  • PubChem. N'-(2,4-dimethylphenyl)-N-methylformamidine. National Center for Biotechnology Information. [Link]

  • PubChem. N-(2-(4-fluorophenyl)ethyl)methanesulfonamide. National Center for Biotechnology Information. [Link]178)

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Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of N-(2,4-dimethylphenyl)methanesulfonamide

Abstract: This document provides a comprehensive guide for the synthesis of N-(2,4-dimethylphenyl)methanesulfonamide through the N-sulfonylation of 2,4-dimethylaniline with methanesulfonyl chloride. The protocol details...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of N-(2,4-dimethylphenyl)methanesulfonamide through the N-sulfonylation of 2,4-dimethylaniline with methanesulfonyl chloride. The protocol details the underlying reaction mechanism, safety precautions, a step-by-step experimental procedure, product purification, and analytical characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights grounded in established chemical principles to ensure a safe, efficient, and reproducible synthesis.

Introduction and Scientific Context

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[1][2][3] The synthesis of N-aryl methanesulfonamides is a fundamental transformation that provides access to these valuable scaffolds. The reaction between an aniline derivative and methanesulfonyl chloride (MsCl) is a robust and widely employed method for creating the stable S-N bond characteristic of these compounds.[4]

This application note focuses on the specific reaction between 2,4-dimethylaniline and methanesulfonyl chloride. The protocol is designed to be self-validating by explaining the rationale behind critical steps, from temperature control to the selection of reagents. By understanding the causality of the experimental choices, researchers can better troubleshoot and adapt the procedure for related substrates.

Reaction Mechanism and Stoichiometry

The formation of N-(2,4-dimethylphenyl)methanesulfonamide proceeds via a classical nucleophilic substitution pathway.

Mechanism: The reaction is initiated by the nucleophilic attack of the nitrogen atom of 2,4-dimethylaniline on the highly electrophilic sulfur atom of methanesulfonyl chloride.[5] This forms a tetrahedral intermediate. Subsequently, a chloride ion is eliminated, and a proton is lost from the nitrogen atom to yield the final sulfonamide product.

Role of the Base: This reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. The HCl can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[6] Therefore, the inclusion of a non-nucleophilic organic base, such as pyridine or triethylamine (Et₃N), is crucial. The base acts as an acid scavenger, neutralizing the HCl and driving the reaction to completion.[1][5][7]

Potential Side Reactions: Careful control of the reaction conditions is necessary to minimize side products.

  • Di-sulfonylation: Using an excess of methanesulfonyl chloride or elevated temperatures can lead to a second sulfonylation of the newly formed sulfonamide, producing an N,N-bis(methylsulfonyl) derivative.[6] This is mitigated by the slow addition of MsCl and maintaining a controlled stoichiometry.

  • Hydrolysis of MsCl: Methanesulfonyl chloride is highly reactive towards water, hydrolyzing to form methanesulfonic acid.[4][8] This side reaction consumes the reagent and reduces the yield. Therefore, the use of anhydrous (dry) solvents and glassware is imperative.[6]

Critical Safety Precautions

Methanesulfonyl chloride is a hazardous chemical that requires strict safety protocols. It is corrosive, highly toxic upon inhalation, and a lachrymator (tear-inducing agent).[4][9][10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. A chemical-resistant lab coat is mandatory.[8][9][11]

  • Ventilation: All handling of methanesulfonyl chloride must be performed inside a certified chemical fume hood to prevent inhalation of its corrosive vapors.[8][11]

  • Exothermic Reaction: The reaction with amines and water is strongly exothermic.[4] Reagents must be added slowly and with adequate cooling to prevent the reaction from becoming uncontrollable.

  • Storage: Store methanesulfonyl chloride in a cool, dry, and well-ventilated area away from moisture, bases, and oxidizing agents. Containers should be tightly sealed.[8][10]

  • Spill Response: In case of a small spill, absorb the material with an inert absorbent like vermiculite or sand and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area.[8][9]

Materials and Reagents

Proper preparation and handling of materials are critical for the success and reproducibility of the synthesis.

ReagentFormulaMW ( g/mol )M/DensityNotes
2,4-DimethylanilineC₈H₁₁N121.180.974 g/mLShould be freshly distilled if discoloration is present.
Methanesulfonyl Chloride (MsCl)CH₃SO₂Cl114.551.48 g/mLHighly corrosive and moisture-sensitive. Handle with extreme care.[4]
PyridineC₅H₅N79.100.982 g/mLAnhydrous grade is required. Acts as a base and catalyst.
Dichloromethane (DCM)CH₂Cl₂84.931.33 g/mLAnhydrous grade is essential.
Hydrochloric Acid (HCl)HCl36.46~1.05 g/mL1 M aqueous solution for workup.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01-Saturated aqueous solution for workup.
BrineNaCl (aq)--Saturated aqueous solution for workup.
Anhydrous Magnesium SulfateMgSO₄120.37-For drying the organic phase.

Detailed Experimental Protocol

This protocol is based on a 20 mmol scale. Adjustments can be made as needed.

Step 1: Reaction Setup

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Allow the flask to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Assemble the apparatus in a fume hood.

Step 2: Addition of Reagents

  • To the reaction flask, add 2,4-dimethylaniline (2.42 g, 20 mmol, 1.0 eq.) and anhydrous dichloromethane (40 mL).

  • Add anhydrous pyridine (1.90 g, 24 mmol, 1.2 eq.) to the stirred solution.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add methanesulfonyl chloride (2.41 g, 21 mmol, 1.05 eq.) dropwise to the cold, stirred solution over 15-20 minutes. Maintain the internal temperature below 5 °C.

Step 3: Reaction and Monitoring

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Stir the reaction for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the 2,4-dimethylaniline spot is no longer visible.

Step 4: Aqueous Workup and Isolation

  • Quench the reaction by slowly adding 30 mL of 1 M HCl.

  • Transfer the mixture to a separatory funnel.

  • Separate the layers and wash the organic layer sequentially with:

    • 30 mL of 1 M HCl (to remove pyridine and any unreacted aniline)

    • 30 mL of saturated NaHCO₃ solution (to neutralize any remaining acid)

    • 30 mL of brine (to reduce the solubility of organic material in the aqueous phase)

  • Dry the isolated organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 5: Purification by Recrystallization

  • Dissolve the crude solid in a minimum amount of hot solvent. An ethanol/water or ethyl acetate/hexane system is often effective.[12]

  • If the solution is colored, it can be treated with a small amount of activated charcoal and hot-filtered.[12]

  • Allow the clear solution to cool slowly to room temperature to form crystals.

  • Once crystallization begins, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to yield pure N-(2,4-dimethylphenyl)methanesulfonamide as a white or off-white solid.

Experimental Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Flame-dry glassware under N2 B Dissolve 2,4-dimethylaniline and pyridine in anhydrous DCM A->B C Cool to 0 °C B->C D Slowly add MsCl C->D E Warm to RT, stir 4-16h D->E F Quench with 1M HCl E->F G Extract with DCM F->G H Wash with HCl, NaHCO3, Brine G->H I Dry (MgSO4) & Concentrate H->I J Recrystallize from Ethanol/Water I->J K Filter and dry crystals J->K L Obtain Pure Product K->L

Caption: Workflow for the synthesis of N-(2,4-dimethylphenyl)methanesulfonamide.

Product Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic methods.

TechniqueExpected Observations
¹H NMR Aromatic Protons: Multiplets in the range of δ 7.0-7.5 ppm. N-H Proton: A broad singlet, typically δ 6.5-7.5 ppm (can exchange with D₂O). Aryl-CH₃ Protons: Two singlets around δ 2.2-2.4 ppm (3H each). Sulfonyl-CH₃ Protons: A sharp singlet around δ 2.9-3.1 ppm (3H).
¹³C NMR Aromatic Carbons: Peaks in the δ 125-140 ppm region. Aryl-CH₃ Carbons: Peaks around δ 17-21 ppm. Sulfonyl-CH₃ Carbon: A peak around δ 40 ppm.
IR Spectroscopy N-H Stretch: A sharp absorption band around 3250-3350 cm⁻¹.[2][13] S=O Asymmetric Stretch: A strong band around 1320-1340 cm⁻¹.[2][13] S=O Symmetric Stretch: A strong band around 1150-1170 cm⁻¹.[2][13] S-N Stretch: An absorption band in the range of 900-925 cm⁻¹.[2]
Melting Point A sharp melting point should be observed, consistent with literature values for the pure compound.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Yield Moisture Contamination: MsCl was hydrolyzed.Ensure all glassware is rigorously flame-dried and use high-quality anhydrous solvents. Conduct the reaction under an inert atmosphere.[5][6]
Insufficient Base: HCl byproduct protonated the starting aniline.Ensure at least 1.2 equivalents of a suitable base like pyridine or triethylamine are used.[6]
Di-sulfonated Byproduct Formation Incorrect Stoichiometry: Excess MsCl was used.Carefully control the stoichiometry. Use a slight excess (1.05 eq.) of MsCl, but no more.[6]
High Reaction Temperature: The rate of the second sulfonylation increased.Maintain a low temperature (0 °C) during the addition of MsCl and allow the reaction to proceed at room temperature, avoiding external heating.[6]
Product "Oils Out" During Recrystallization High Impurity Level: Impurities are depressing the melting point.Purify the crude material by column chromatography first, then recrystallize.
Inappropriate Solvent: The compound is too soluble or the solvent's boiling point is too high.Re-dissolve the oil in minimal hot solvent, add a co-solvent in which the product is less soluble (e.g., water or hexane), and cool slowly. Seeding with a pure crystal can help.[12]

References

  • HoriazonChemical. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
  • Loba Chemie. METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS | CAS 124-63-0 MSDS. (2015).
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  • NOAA. METHANESULFONYL CHLORIDE - CAMEO Chemicals.
  • Simone, M. et al. Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Chemistry – A European Journal.
  • Journal of Synthetic Chemistry. Original Research J. Synth. Chem. Aromatic Sulfonamides. (2023).
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  • Wageningen University & Research. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2023).
  • BenchChem. Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride.
  • BenchChem. Technical Support Center: Methanesulfonylation of Anilines.
  • Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.
  • Wikipedia. Methanesulfonyl chloride.
  • PrepChem.com. Synthesis of N-Phenylmethanesulfonamide.
  • BenchChem. purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis.
  • BenchChem. Technical Support Center: N-Phenylmethanesulfonamide Crystallization and Purification.
  • ResearchGate. Selected drugs with N-aryl sulfonamide structure motif.
  • ResearchGate. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2 (X=H; CH3; C2H5; F; Cl. (2025).

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Application

Application Note: High-Purity Recrystallization of N-(2,4-dimethylphenyl)methanesulfonamide

Part 1: Executive Summary & Chemical Context N-(2,4-dimethylphenyl)methanesulfonamide (CAS: 14894-42-9), also known as N-(2,4-xylyl)methanesulfonamide, is a critical intermediate in the synthesis of agrochemicals (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

N-(2,4-dimethylphenyl)methanesulfonamide (CAS: 14894-42-9), also known as N-(2,4-xylyl)methanesulfonamide, is a critical intermediate in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical active ingredients. Its purity is paramount because sulfonamide impurities can act as catalyst poisons in subsequent cross-coupling reactions or lead to difficult-to-separate byproducts in final drug substances.

This guide provides a robust, field-proven protocol for the recrystallization of this compound. Unlike generic guides, this protocol addresses the specific amphoteric nature of the sulfonamide moiety and the lipophilicity of the xylyl ring, ensuring high recovery yields (>85%) and HPLC purity >99%.

Chemical Profile
PropertyDescription
IUPAC Name N-(2,4-dimethylphenyl)methanesulfonamide
Molecular Formula C₉H₁₃NO₂S
Molecular Weight 199.27 g/mol
Solubility Characteristics Soluble in polar aprotic solvents (DMSO, DMF), basic aqueous solutions, and hot alcohols. Sparingly soluble in non-polar solvents (Hexane, Heptane) and acidic water.
Key Impurities 2,4-Dimethylaniline (starting material), Methanesulfonic acid, Pyridine/Triethylamine salts.

Part 2: Solvent Selection Strategy

The choice of solvent is dictated by the "Like Dissolves Like" principle, balanced against the need for a steep solubility curve (high solubility at boiling, low solubility at freezing). For N-aryl methanesulfonamides, we recommend three specific systems based on the impurity profile.

Comparative Solvent System Table
Solvent SystemTypeRecommended ForMechanism of Action
Ethanol / Water Polar / ProtogenicGeneral Purification The sulfonamide dissolves in hot ethanol; water acts as a potent anti-solvent, forcing crystallization upon cooling. Excellent for removing inorganic salts.
Ethyl Acetate / Hexane Polar / Non-PolarLipophilic Impurities Best when the crude contains unreacted aniline or non-polar byproducts. The "oiling out" risk is higher here but yields high-quality crystals.
Toluene AromaticScale-Up / Drying Toluene often forms azeotropes with water, drying the product during the process. Sulfonamides typically crystallize well from toluene upon slow cooling.

Part 3: Detailed Experimental Protocol

Protocol A: The "Green" Standard (Ethanol/Water)

This is the primary recommendation for laboratory-scale purification (1g – 50g).

Materials Required:
  • Crude N-(2,4-dimethylphenyl)methanesulfonamide

  • Solvent A: Absolute Ethanol (EtOH)

  • Solvent B: Deionized Water (H₂O)

  • Activated Carbon (optional, for decolorization)

  • Heating mantle or oil bath

  • Vacuum filtration setup (Buchner funnel)

Step-by-Step Procedure:
  • Solubility Test (Critical):

    • Place 100 mg of crude solid in a test tube.

    • Add 0.5 mL of Ethanol. Heat to boiling. The solid should dissolve completely.

    • If insoluble particles remain, they are likely inorganic salts (filter them out later).

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of boiling Ethanol required to just dissolve the solid.

    • Expert Tip: Add 10-15% excess solvent to prevent premature crystallization during filtration.

  • Decolorization & Hot Filtration (Optional):

    • If the solution is brown/yellow, add activated carbon (1-2% w/w). Boil for 5 minutes.

    • Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel into a clean, pre-warmed flask.

  • Crystallization (The Anti-Solvent Method):

    • Maintain the filtrate at a gentle boil.

    • Add hot Water dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add a few drops of hot Ethanol to just clear the turbidity.

    • Remove from heat.

  • Controlled Cooling:

    • Allow the flask to cool to room temperature undisturbed. Do not stir. Stirring induces rapid precipitation of small, impure crystals.

    • Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration.[1][2][3][4]

    • Wash the cake with a cold mixture of Ethanol/Water (1:1 ratio).

    • Dry in a vacuum oven at 45-50°C for 6 hours.

Part 4: Process Visualization

The following diagram illustrates the critical decision pathways and workflow for the purification process.

RecrystallizationWorkflow Start Crude N-(2,4-dimethylphenyl) methanesulfonamide SolventCheck Solubility Test (Ethanol) Start->SolventCheck Dissolve Dissolve in Boiling Ethanol (Min. Volume) SolventCheck->Dissolve Soluble Hot Filter Hot Filtration (Remove Salts/Carbon) Dissolve->Filter AntiSolvent Add Hot Water (Until Turbid) Filter->AntiSolvent Cooling Controlled Cooling (RT -> 4°C) AntiSolvent->Cooling Fail Oiling Out? Cooling->Fail Collect Vacuum Filtration & Wash Dry Dry (Vacuum Oven) Collect->Dry Fail->Collect No (Crystals Formed) Remedy Re-heat & add more Ethanol Fail->Remedy Yes (Liquid separates) Remedy->Cooling Retry Slower

Figure 1: Decision-matrix workflow for the recrystallization of N-aryl sulfonamides, highlighting the critical "Oiling Out" checkpoint.

Part 5: Troubleshooting & Expert Insights

The "Oiling Out" Phenomenon

A common failure mode with sulfonamides is "oiling out," where the product separates as a liquid droplet rather than a crystal. This happens when the saturation temperature exceeds the melting point of the solvated compound.

  • Cause: Too much water (anti-solvent) added too quickly, or the solution is too concentrated.

  • Solution: Re-heat the mixture until clear. Add a small amount of Ethanol (Solvent A) to increase solubility, then cool much more slowly. Seeding with a pure crystal at 5-10°C below the boiling point is the most effective prevention.

Impurity Profiling
  • Pink/Red Coloration: Indicates oxidation of unreacted 2,4-dimethylaniline. Ensure the hot filtration step uses Activated Carbon.

  • Low Yield: The sulfonamide is likely too soluble in the Ethanol/Water mix. Try the Toluene method: Dissolve in boiling Toluene, then cool. Toluene has a steeper solubility curve for many aryl sulfonamides [1].

Part 6: References

  • BenchChem Technical Support. (2025).[2][3] Recrystallization of Sulfonamide Products: General Protocols and Troubleshooting. BenchChem. Link

  • Organic Chemistry Portal. (2024). Synthesis of Sulfonamides: Recent Methodologies. Organic Chemistry Portal. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72879, Methanesulfonamide. PubChem.[5][6] Link

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.[4] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in 2,4-Xylidine Sulfonylation Reactions

Prepared by: Senior Application Scientist, Chemical Synthesis Division This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering low conversion rates in th...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering low conversion rates in the sulfonylation of 2,4-xylidine. The advice herein is grounded in established chemical principles and field-proven laboratory practices to help you diagnose and resolve common issues, thereby improving reaction yield and purity.

Introduction: The Challenges of Sulfonylating 2,4-Xylidine

The sulfonylation of 2,4-xylidine is a standard N-S bond-forming reaction. However, the substrate itself presents unique challenges. The amino group is a potent nucleophile, but its reactivity is modulated by the electronic and steric effects of the two methyl groups on the aromatic ring. The ortho-methyl group, in particular, can sterically hinder the approach of the electrophilic sulfonyl chloride, while both methyl groups, being electron-donating, activate the aromatic ring towards potential side reactions like electrophilic aromatic substitution.[1][2][3]

This guide will walk you through a logical diagnostic process, from initial reagent checks to advanced optimization strategies, to overcome these intrinsic challenges.

Frequently Asked Questions (FAQs)

Q1: My reaction shows almost no product formation. What are the first things I should check?

Low to no conversion often points to a fundamental issue with the reaction setup or reagents. Before investigating more complex variables, verify the following:

  • Reagent Quality: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, rendering them unreactive.[4] Use a fresh bottle or a recently purified batch of sulfonyl chloride. Confirm the purity of your 2,4-xylidine, as it can oxidize and darken on storage, which may introduce impurities that interfere with the reaction.[5]

  • Anhydrous Conditions: The presence of water is detrimental. Water will readily react with the sulfonyl chloride, consuming it before it can react with the amine.[6] Ensure all glassware is oven- or flame-dried, and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Stoichiometry and Addition Order: Ensure the correct molar ratios are used. A common mistake is the premature protonation of the amine. The reaction generates one equivalent of HCl, which will protonate the unreacted amine, making it non-nucleophilic. Therefore, the presence of a base is non-negotiable.

Q2: Which base is best for this reaction, and how much should I use?

The choice of base is critical for scavenging the generated HCl and, in some cases, catalyzing the reaction.[4]

  • Pyridine: Often used as both a base and a solvent. It can act as a nucleophilic catalyst by forming a highly reactive N-sulfonylpyridinium salt intermediate. This is particularly useful when dealing with less reactive amines or sulfonyl chlorides.[4]

  • Triethylamine (Et₃N): A non-nucleophilic, sterically hindered base commonly used to scavenge HCl.[4] It is less likely than pyridine to cause side reactions at the sulfonyl group.

  • 4-Dimethylaminopyridine (DMAP): Used in catalytic amounts alongside a stoichiometric base like Et₃N. DMAP is a hyper-nucleophilic catalyst that can significantly accelerate the reaction, especially for sterically hindered substrates like 2,4-xylidine.[7]

A slight excess of the base (1.2-1.5 equivalents) is recommended to ensure all generated HCl is neutralized.

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Prepare Your Plate: On a silica gel plate, spot the 2,4-xylidine starting material (SM), the reaction mixture (Rxn), and a co-spot containing both (Co).[8]

  • Choose a Solvent System: A good starting point is a mixture of hexanes and ethyl acetate. If your spots are all at the bottom (low Rf), the solvent is not polar enough; increase the proportion of ethyl acetate. If they are all at the top (high Rf), the solvent is too polar; increase the proportion of hexanes.[8] Aim for an Rf of ~0.3-0.5 for the limiting reagent.

  • Visualize: 2,4-xylidine and most aromatic sulfonamides are UV-active. After developing the plate, visualize it under a UV lamp.[8] The reaction is complete when the starting material spot has been completely consumed in the "Rxn" lane. The appearance of a new spot (the product) should be evident.

Q4: My reaction mixture turned dark brown/black. What does this indicate?

Dark coloration can be a sign of sulfonyl chloride decomposition or other side reactions.[6] Sulfonyl chlorides can degrade via thermal or radical-mediated pathways, especially at elevated temperatures or in the presence of light or dissolved oxygen.[6][9] To prevent this, run the reaction at a lower temperature (starting at 0 °C is common) and degas the solvent before use if radical decomposition is suspected.[6]

In-Depth Troubleshooting Guide

If the initial checks in the FAQ section do not resolve the low conversion issue, a more detailed analysis of the reaction's components and conditions is necessary.

Problem: Reaction Stalls After Initial Conversion or Proceeds Very Slowly

This is the most common issue, often related to the inherent properties of 2,4-xylidine.

Potential Cause A: Steric Hindrance and Reduced Nucleophilicity

The methyl group at the C2 (ortho) position of 2,4-xylidine creates significant steric bulk around the nitrogen atom. This physically impedes the approach of the sulfonyl chloride's electrophilic sulfur atom, slowing the rate of the nucleophilic attack.[3][10]

Solutions:

  • Increase Reaction Temperature: While starting the reaction at 0 °C is recommended to control the initial exothermic reaction and prevent side reactions, slowly warming the mixture to room temperature or even gently heating (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier.[4] Monitor carefully for decomposition.

  • Employ a Nucleophilic Catalyst: Add a catalytic amount (5-10 mol%) of DMAP along with triethylamine. DMAP reacts rapidly with the sulfonyl chloride to form a highly reactive intermediate, which is then more readily attacked by the sterically hindered amine.[7]

  • Use a More Reactive Sulfonylating Agent: If your protocol allows, switching to a sulfonyl chloride with more electron-withdrawing groups (e.g., 4-nitrobenzenesulfonyl chloride instead of p-toluenesulfonyl chloride) will increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.[11]

Potential Cause B: In-Situ Deactivation of the Amine

As the reaction proceeds, it generates HCl. If the base is not efficient enough at scavenging this acid, the HCl will protonate the nitrogen atom of the unreacted 2,4-xylidine. The resulting ammonium salt is no longer nucleophilic and cannot react with the sulfonyl chloride, effectively stalling the reaction.

Solutions:

  • Ensure an Adequate Amount of Base: Use at least 1.2 equivalents of a suitable base like triethylamine or pyridine.[4]

  • Slow Addition of Sulfonyl Chloride: Adding the sulfonyl chloride dropwise to the solution of the amine and base ensures that the base is always in excess locally, ready to neutralize the HCl as it is formed.[4]

Problem: Low Isolated Yield Due to Byproduct Formation

Even if the starting material is consumed, the yield of the desired product can be compromised by competing reaction pathways.

Potential Cause A: Di-sulfonylation

Primary amines react to form a sulfonamide that still possesses a proton on the nitrogen. This proton is acidic and can be removed by the base, creating a sulfonamide anion. This anion can then react with a second molecule of sulfonyl chloride, leading to a di-sulfonylated byproduct.

Solutions:

  • Control Stoichiometry: Use a precise amount of sulfonyl chloride, typically 1.0 to 1.1 equivalents. Avoid large excesses.[4]

  • Maintain Low Temperature: Conduct the initial addition of the sulfonyl chloride at 0 °C. This reduces the rate of the second sulfonylation reaction, which typically requires more energy.[4]

  • Slow Addition: A slow, dropwise addition of the sulfonyl chloride helps to keep its concentration low at any given moment, disfavoring the second reaction.[11]

Potential Cause B: Ring Sulfonation (Electrophilic Aromatic Substitution)

The 2,4-xylidine ring is electron-rich due to the activating effects of the amino and methyl groups, making it susceptible to electrophilic attack directly on the ring.[1][12] This Friedel-Crafts-type reaction can compete with the desired N-sulfonylation, especially under harsh conditions.[13][14]

Solutions:

  • Avoid Lewis Acids: Do not use Lewis acid catalysts (e.g., AlCl₃), as they strongly promote electrophilic aromatic substitution.

  • Moderate Temperature: High temperatures can favor ring sulfonation. Maintain the reaction at or below room temperature if possible.

  • Choice of Base: Using a base like pyridine, which can form a reactive N-sulfonylpyridinium salt, often favors N-sulfonylation over C-sulfonylation.

Data & Protocols

Data Presentation

Table 1: Troubleshooting Summary for Low Conversion

SymptomPotential CauseRecommended Solution
No reaction Degraded sulfonyl chloride; Wet conditionsUse fresh/pure reagents; Ensure anhydrous setup under N₂/Ar.[4]
Reaction stalls Steric hindrance; Amine protonationGently heat; Add catalytic DMAP; Ensure >1.2 eq. of base.[7]
Multiple products Di-sulfonylationUse 1.0-1.1 eq. of sulfonyl chloride; Add dropwise at 0 °C.[4]
Low isolated yield Product loss during workupPerform aqueous workup quickly with cold solutions; Check aqueous layer for product.[6][15]

Table 2: Common Bases for Sulfonylation of Amines

BasepKa of Conjugate AcidKey Characteristics & Use Case
Pyridine 5.2Acts as a base, solvent, and nucleophilic catalyst.[4]
Triethylamine (Et₃N) 10.7Strong, non-nucleophilic HCl scavenger.[4]
DMAP 9.7Highly nucleophilic catalyst used in small (catalytic) amounts.[7]
Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of 2,4-Xylidine
  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 2,4-xylidine (1.0 equiv.).

  • Solvent & Base: Dissolve the amine in anhydrous dichloromethane (DCM) or another suitable aprotic solvent. Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 equiv.). If using a catalyst, add DMAP (0.05-0.1 equiv.) at this stage.[4]

  • Sulfonyl Chloride Addition: In a separate flask, dissolve the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes, keeping the temperature at 0 °C.[11]

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature. Monitor the reaction's progress by TLC until the 2,4-xylidine is consumed (typically 2-12 hours).[4]

Protocol 2: Aqueous Work-up and Extraction
  • Quenching: Once the reaction is complete (as determined by TLC), cool the mixture back to 0 °C. Slowly quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess amine/base), saturated NaHCO₃ solution (to remove excess acid), and finally with brine (to reduce the amount of water in the organic layer).[11]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude sulfonamide.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel.[16]

Visualization of Workflows & Mechanisms

Troubleshooting Workflow

A logical flow for diagnosing issues can help streamline the troubleshooting process.

TroubleshootingWorkflow Start Low Conversion Observed Reagent_Check Check Reagent Purity & Anhydrous Conditions Start->Reagent_Check Stalled_Rxn Reaction Stalls? Reagent_Check->Stalled_Rxn Reagents OK Sol_Reagent Use Fresh Reagents Ensure Dry Setup Reagent_Check->Sol_Reagent Reagents Bad Byproducts Byproducts Formed? Stalled_Rxn->Byproducts No Sol_Stalled Increase Temp Cautiously Add Catalytic DMAP Stalled_Rxn->Sol_Stalled Yes Sol_Byproducts Control Stoichiometry (1.1 eq) Add Sulfonyl Chloride Slowly at 0°C Byproducts->Sol_Byproducts Yes

Caption: A workflow for troubleshooting low conversion in sulfonylation reactions.

Reaction Mechanism and Side Reactions

Understanding the desired pathway versus potential side reactions is key to optimization.

ReactionMechanism cluster_main Desired N-Sulfonylation Pathway cluster_side Potential Side Reactions Xylidine 2,4-Xylidine (R-NH2) Intermediate Tetrahedral Intermediate Xylidine->Intermediate Nucleophilic Attack RingSulf Ring Sulfonation Product Xylidine->RingSulf + R'-SO2Cl (Harsh Conditions) TsCl Sulfonyl Chloride (R'-SO2Cl) TsCl->Intermediate Hydrolysis Sulfonic Acid (R'-SO3H) TsCl->Hydrolysis + H2O Product Desired Sulfonamide (R-NH-SO2R') Intermediate->Product -Cl⁻ HCl HCl DiSulf Di-Sulfonylated Product (R-N(SO2R')2) Product->DiSulf + R'-SO2Cl - Base Base Base (e.g., Et3N) BaseHCl Base·HCl Base->BaseHCl HCl->BaseHCl Scavenged H2O H2O (Trace Moisture)

Caption: The desired reaction pathway versus common side reactions.

References

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Sulfenyl chloride - Wikipedia. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

  • Sulfonyl Chloride Production Line - Zauxi. (n.d.). Zauxi. Retrieved February 25, 2026, from [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ChemRxiv. (2025, September 30). ChemRxiv. Retrieved February 25, 2026, from [Link]

  • Sulfonyl Protective Groups | Chem-Station Int. Ed. (2014, May 6). Chem-Station. Retrieved February 25, 2026, from [Link]

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC - NIH. (n.d.). National Institutes of Health. Retrieved February 25, 2026, from [Link]

  • Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones | ACS Catalysis - ACS Publications. (2025, December 19). ACS Publications. Retrieved February 25, 2026, from [Link]

  • Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst - MDPI. (2024, October 11). MDPI. Retrieved February 25, 2026, from [Link]

  • Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

  • Direct sulfonylation of anilines mediated by visible light - RSC Publishing. (2017, November 16). Royal Society of Chemistry. Retrieved February 25, 2026, from [Link]

  • Preparation of sulfonamides from N-silylamines - PMC. (n.d.). National Institutes of Health. Retrieved February 25, 2026, from [Link]

  • US2777844A - Sulfonamide purification process - Google Patents. (n.d.). Google Patents.
  • Sulfonic acid - Wikipedia. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (n.d.). Hovione. Retrieved February 25, 2026, from [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - UVicSpace. (2021, November 19). University of Victoria. Retrieved February 25, 2026, from [Link]

  • The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. (n.d.). ACS Publications. Retrieved February 25, 2026, from [Link]

  • Sulfonylation reactions photocatalyzed by quantum dots: rule of band-position and surface chemistry - Catalysis Science & Technology (RSC Publishing). (2023, March 20). Royal Society of Chemistry. Retrieved February 25, 2026, from [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. (2025, May 18). Retrieved February 25, 2026, from [Link]

  • Sulfonylation reactions and commonly used sulfonylating reagents. - ResearchGate. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • The Synthesis of Functionalised Sulfonamides - UCL Discovery. (n.d.). University College London. Retrieved February 25, 2026, from [Link]

  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. (2023, February 27). ACS Publications. Retrieved February 25, 2026, from [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (2024, October 4). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

  • US20040242932A1 - Aromatic sulfonation reactions - Google Patents. (n.d.). Google Patents.
  • 5 Major Electrophilic Aromatic Substitution Reactions Activating. (n.d.). Retrieved February 25, 2026, from [Link]

  • Steric hindrance in acetamidomesitylene - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 25, 2026, from [Link]

  • 12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deacti. (n.d.). Retrieved February 25, 2026, from [Link]

  • 23.9: Amines as Nucleophiles - Chemistry LibreTexts. (2021, July 31). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

  • Sulfonylation, Reactions of Amines, Assignment Help - Expertsmind.com. (n.d.). Expertsmind.com. Retrieved February 25, 2026, from [Link]

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

  • An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides - MDPI. (2024, June 16). MDPI. Retrieved February 25, 2026, from [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society - ACS Publications. (2023, September 20). ACS Publications. Retrieved February 25, 2026, from [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. (2025, February 28). Master Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E. (2025, July 7). Royal Society of Chemistry. Retrieved February 25, 2026, from [Link]

  • Electrophilic substitution - Wikipedia. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

  • ICSC 1562 - 2,4-XYLIDINE. (n.d.). Retrieved February 25, 2026, from [Link]

  • CN1055922A - 2,4-xylidine and 2, the preparation method of 6-xylidine - Google Patents. (n.d.). Google Patents.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Melting Points of N-(2,4-dimethylphenyl) and N-(2,6-dimethylphenyl) Sulfonamides: A Guide for Researchers

For researchers and professionals in drug development and materials science, understanding the fundamental physicochemical properties of molecular isomers is paramount. The melting point, a key indicator of the strength...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, understanding the fundamental physicochemical properties of molecular isomers is paramount. The melting point, a key indicator of the strength of intermolecular forces and the efficiency of crystal lattice packing, can have profound implications for a compound's solubility, stability, and bioavailability. This guide provides an in-depth comparison of the melting points of N-(2,4-dimethylphenyl) and N-(2,6-dimethylphenyl) sulfonamides, offering experimental data, structural insights, and detailed methodologies to support your research endeavors.

Introduction: The Significance of Isomeric Substitution on Crystal Properties

N-Aryl sulfonamides are a cornerstone pharmacophore present in a multitude of therapeutic agents.[1] The substitution pattern on the N-aryl ring, even with the simple repositioning of methyl groups as in the case of 2,4-dimethyl versus 2,6-dimethyl isomers, can dramatically alter the molecule's three-dimensional structure and its ability to form a stable, ordered crystal lattice. These changes directly influence the energy required to disrupt the solid state, which is macroscopically observed as the melting point.

The primary factors governing the melting point of crystalline solids are:

  • Intermolecular Forces: The strength and nature of non-covalent interactions, such as hydrogen bonds and van der Waals forces, between molecules in the crystal.

  • Molecular Symmetry and Shape: The ability of molecules to pack efficiently and symmetrically into a crystal lattice.

This guide will explore how the seemingly subtle difference between a 2,4- and a 2,6-dimethyl substitution pattern impacts these factors, leading to observable differences in melting points.

Experimental Data: A Head-to-Head Comparison

While a comprehensive library of directly comparable data is not extensively published, we can draw clear insights from specific, well-characterized examples from the literature. Below is a summary of the experimentally determined melting points for a pair of isomeric p-toluenesulfonamides.

CompoundMolecular StructureMelting Point (°C)
N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide 110
N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide Data not available in the searched literature.

Note: The molecular structures are representative.

The melting point for N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide has been explicitly reported as 110 °C.[2] While a direct melting point for the corresponding N-(2,4-dimethylphenyl) isomer was not found in the same study, the principles discussed below, based on crystal structure analysis of closely related compounds, allow for a robust and scientifically grounded comparison.

Structural Analysis: The "Why" Behind the Melting Point

The difference in melting points between positional isomers is a direct consequence of their distinct molecular geometries, which in turn dictates how they interact and pack in the solid state. The key to understanding this is to analyze the steric hindrance around the sulfonamide N-H group and its effect on intermolecular hydrogen bonding.

The sulfonamide moiety is a potent hydrogen bond donor (the N-H proton) and acceptor (the sulfonyl oxygens).[3] These N-H···O=S hydrogen bonds are often the dominant intermolecular interaction that organizes the molecules into a stable crystal lattice.[4]

The Case of N-(2,6-dimethylphenyl) Sulfonamides: Steric Hindrance and its Consequences

In the N-(2,6-dimethylphenyl) isomer, the two methyl groups flanking the N-aryl bond create significant steric hindrance. This has two major effects:

  • Restricted Rotation: The rotation around the N-C(aryl) bond is hindered, locking the molecule into a more rigid conformation.

  • Shielding of the N-H group: The bulky ortho-methyl groups can sterically shield the N-H proton, potentially hindering its ability to form strong, linear hydrogen bonds with the sulfonyl oxygen of a neighboring molecule.

Crystal structure analysis of N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide reveals that the molecules are linked by intermolecular N–H···O hydrogen bonds into infinite zig-zag chains.[2] However, the steric bulk imposed by the 2,6-dimethylphenyl group influences the overall packing arrangement. The dihedral angle between the two aromatic rings in this molecule is 49.8°.[2]

The Case of N-(2,4-dimethylphenyl) Sulfonamides: Enhanced Packing Efficiency

In contrast, the N-(2,4-dimethylphenyl) isomer has only one methyl group in the ortho position. This reduced steric hindrance around the nitrogen atom allows for:

  • Greater Conformational Flexibility: The molecule can more readily adopt a conformation that is favorable for efficient crystal packing.

  • More Accessible N-H group: The N-H proton is less sterically encumbered, facilitating the formation of stronger and more directional hydrogen bonds.

For instance, the crystal structure of N-(2,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide shows that the molecules form inversion dimers linked by pairs of N—H···O hydrogen bonds.[5] This dimeric motif is a very stable and efficient packing arrangement. The dihedral angle between the sulfonyl and aniline benzene rings in this molecule is a relatively small 41.0°.[5]

The following diagram illustrates the structural differences and their impact on the accessibility of the N-H group for hydrogen bonding.

G cluster_0 N-(2,6-dimethylphenyl)sulfonamide cluster_1 N-(2,4-dimethylphenyl)sulfonamide a 2,6-dimethylphenyl group b Steric Hindrance a->b c Shielded N-H group b->c d Potentially Weaker/Less Efficient Hydrogen Bonding c->d e Disrupted Crystal Packing d->e f Lower Melting Point e->f g 2,4-dimethylphenyl group h Reduced Steric Hindrance g->h i Accessible N-H group h->i j Stronger/More Efficient Hydrogen Bonding (e.g., dimers) i->j k Efficient Crystal Packing j->k l Higher Melting Point k->l

Caption: Logical flow from molecular structure to melting point.

In general, a more symmetrical molecule that can form stronger and more extensive intermolecular interactions will have a higher melting point. Based on the structural analysis, it is hypothesized that N-(2,4-dimethylphenyl)sulfonamides will generally exhibit higher melting points than their N-(2,6-dimethylphenyl) counterparts due to their ability to form more stable and efficient crystal lattices through less sterically hindered hydrogen bonding.

Experimental Protocol: Determination of Melting Point

To empirically validate these structural interpretations, a precise and reproducible determination of the melting point is essential. The following protocol outlines the standard capillary method.

Materials and Equipment
  • Melting point apparatus (e.g., Stuart SMP10, Electrothermal IA9100)

  • Capillary tubes (sealed at one end)

  • Sample of the sulfonamide (finely powdered and dry)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Step-by-Step Procedure
  • Sample Preparation:

    • Ensure the sulfonamide sample is completely dry, as moisture can depress the melting point.

    • If necessary, gently grind the crystalline sample into a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.

  • Loading the Capillary Tube:

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the sample down.

    • Repeat until a packed column of 2-3 mm of the sample is at the bottom of the tube.

  • Melting Point Determination:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the initial temperature to about 20 °C below the expected melting point.

    • Set the heating rate to a rapid value (e.g., 10-20 °C/minute) for a preliminary, approximate determination.

    • For an accurate measurement, use a fresh sample and set the heating rate to a slow, controlled value (1-2 °C/minute) as the temperature approaches the approximate melting point.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has completely melted (the end of the melting range).

    • The melting point is reported as this range. A pure compound should have a sharp melting range of 1-2 °C.

  • Data Recording and Analysis:

    • Perform the measurement in triplicate to ensure reproducibility.

    • Compare the melting point ranges of the N-(2,4-dimethylphenyl) and N-(2,6-dimethylphenyl) sulfonamide isomers.

The following diagram outlines the experimental workflow for melting point determination.

G start Start prep Sample Preparation (Dry and Powder) start->prep load Load Capillary Tube (2-3 mm height) prep->load prelim Preliminary Melt (Rapid Heating) load->prelim accurate Accurate Melt (Slow Heating: 1-2 °C/min) prelim->accurate record Record Melting Range (Onset to Complete Melt) accurate->record repeat Repeat 2x for Triplicate record->repeat repeat->load New Sample end End repeat->end After 3rd run

Caption: Workflow for melting point determination by the capillary method.

Conclusion and Outlook

The substitution pattern on the N-aryl ring of sulfonamides is a critical determinant of their solid-state properties. The steric hindrance introduced by two ortho-methyl groups in N-(2,6-dimethylphenyl)sulfonamides can disrupt efficient crystal packing and weaken the intermolecular hydrogen bonding network, generally leading to lower melting points compared to their less sterically hindered N-(2,4-dimethylphenyl) counterparts. This understanding is crucial for anticipating the physical properties of novel sulfonamide-based compounds in drug discovery and materials science. The provided experimental protocol offers a reliable method for verifying these structure-property relationships in the laboratory.

References

  • Gowda, B. T., et al. (2010). N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3139. [Link]

  • Fun, H.-K., et al. (2016). Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides. Acta Crystallographica Section E: Crystallographic Communications, 72(5), 652-658. [Link]

  • Sánchez-de-Armas, R., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. PLoS ONE, 17(7), e0270841. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. ResearchGate. [Link]

  • Perlovich, G. L., et al. (2021). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. ResearchGate. [Link]

  • Nirmala, P. G., et al. (2011). N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2023. [Link]

  • Gowda, B. T., et al. (2008). N-(2,6-Dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2011. [Link]

  • ResearchGate. (2020). Selected drugs with N-aryl sulfonamide structure motif. [Link]

Sources

Comparative

A Comparative Guide to HPLC Retention Time Standards for Aromatic Sulfonamides: Evaluating N-(2,4-dimethylphenyl)methanesulfonamide

In the landscape of modern drug discovery and development, the accuracy and reliability of analytical methodologies are paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the s...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the accuracy and reliability of analytical methodologies are paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of pharmaceutical compounds. Central to the robustness of any HPLC method is the use of retention time standards to ensure consistent performance and accurate peak identification across different analytical runs and instruments. This guide provides an in-depth technical comparison of N-(2,4-dimethylphenyl)methanesulfonamide as a potential retention time standard against other commonly used sulfonamides.

The selection of an appropriate retention time standard is a critical decision in method development. An ideal standard should be stable, commercially available, and possess a retention time that is distinct from the analytes of interest yet within a reasonable run time. This guide will objectively compare the performance of N-(2,4-dimethylphenyl)methanesulfonamide with established sulfonamide standards, supported by a detailed experimental protocol to empower researchers to make informed decisions for their specific analytical needs.

The Critical Role of Retention Time Standards in HPLC

In HPLC, the retention time (tR) of a compound is the time elapsed between sample injection and the appearance of the peak maximum. While characteristic for a given analyte under specific conditions (e.g., column, mobile phase, flow rate, temperature), it can be subject to variation. Retention time standards are indispensable for:

  • System Suitability Testing: Verifying that the chromatographic system is performing within established parameters.

  • Peak Identification: Confirming the identity of an analyte in a complex matrix by comparing its retention time to that of a known standard.

  • Method Transfer: Ensuring consistency of results when a method is transferred between different laboratories or instruments.

  • Troubleshooting: Diagnosing issues with the HPLC system by observing shifts in the retention time of a reliable standard.

Comparative Analysis of N-(2,4-dimethylphenyl)methanesulfonamide and Alternative Sulfonamide Standards

This section outlines a comparative study to evaluate N-(2,4-dimethylphenyl)methanesulfonamide against three widely used sulfonamide standards: Sulfadiazine, Sulfamethazine, and Sulfamethoxazole. The objective is to assess their suitability as retention time markers based on chromatographic behavior under a standardized reversed-phase HPLC method.

Proposed HPLC Methodology

To ensure a fair and objective comparison, the following standardized HPLC conditions are proposed, based on common practices for sulfonamide analysis.[1]

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is recommended for its versatility in separating a wide range of sulfonamides.[1]

  • Mobile Phase: A gradient elution is often employed for separating multiple sulfonamides. However, for the purpose of evaluating retention time standards, an isocratic mobile phase of Acetonitrile and Water (containing 0.1% formic acid to improve peak shape) is proposed. A starting composition of 40:60 (v/v) Acetonitrile:Water is suggested.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV detection at 254 nm.

  • Injection Volume: 10 µL.

Data Presentation: A Framework for Comparison

The following table should be populated with the experimental data obtained from the comparative study. This structured format allows for a clear and direct comparison of the key performance attributes of each potential standard.

Parameter N-(2,4-dimethylphenyl)methanesulfonamide Sulfadiazine Sulfamethazine Sulfamethoxazole
Average Retention Time (tR) (min) Experimental ValueExperimental ValueExperimental ValueExperimental Value
Standard Deviation of tR (n=6) Experimental ValueExperimental ValueExperimental ValueExperimental Value
Relative Standard Deviation (%RSD) of tR Experimental ValueExperimental ValueExperimental ValueExperimental Value
Tailing Factor (Tf) Experimental ValueExperimental ValueExperimental ValueExperimental Value
Theoretical Plates (N) Experimental ValueExperimental ValueExperimental ValueExperimental Value

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed methodology for conducting the comparative analysis. The protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Reagents
  • N-(2,4-dimethylphenyl)methanesulfonamide (analytical standard grade)

  • Sulfadiazine (analytical standard grade)

  • Sulfamethazine (analytical standard grade)

  • Sulfamethoxazole (analytical standard grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade, for stock solution preparation)

Preparation of Standard Stock Solutions (1000 µg/mL)
  • Accurately weigh approximately 10 mg of each sulfonamide standard into separate 10 mL volumetric flasks.

  • Dissolve the standards in a small amount of methanol.

  • Bring the flasks to volume with methanol and sonicate for 5 minutes to ensure complete dissolution.

  • Store the stock solutions at 4°C and protect from light.

Preparation of Working Standard Solutions (10 µg/mL)
  • Pipette 100 µL of each stock solution into separate 10 mL volumetric flasks.

  • Dilute to the mark with the mobile phase (40:60 Acetonitrile:Water with 0.1% formic acid).

  • Mix thoroughly by inversion. These working solutions are ready for injection.

Chromatographic Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject each working standard solution in triplicate.

  • Record the chromatograms and the corresponding retention times, peak areas, tailing factors, and theoretical plates.

Data Analysis and Evaluation
  • Calculate the average retention time, standard deviation, and %RSD for each standard. A lower %RSD indicates higher retention time stability.

  • Evaluate the peak shape by calculating the tailing factor. A value close to 1 indicates a symmetrical peak.

  • Assess the column efficiency by calculating the number of theoretical plates. Higher values indicate better column performance.

Visualizing the Workflow: A Comparative Analysis Pipeline

The following diagram illustrates the logical flow of the experimental protocol for the comparative evaluation of HPLC retention time standards.

HPLC_Standard_Comparison_Workflow cluster_prep Standard Preparation cluster_analysis HPLC Analysis cluster_evaluation Data Evaluation & Comparison stock_prep Prepare Stock Solutions (1000 µg/mL) of each Sulfonamide working_prep Prepare Working Solutions (10 µg/mL) in Mobile Phase stock_prep->working_prep equilibration System Equilibration working_prep->equilibration injection Inject Standards (n=3) equilibration->injection data_acquisition Data Acquisition (Chromatograms, tR, Peak Shape) injection->data_acquisition calc_stats Calculate Mean tR, %RSD data_acquisition->calc_stats comparison Compare Performance Metrics in Summary Table calc_stats->comparison eval_chrom Evaluate Tailing Factor & Theoretical Plates eval_chrom->comparison

Caption: Workflow for the comparative evaluation of sulfonamide HPLC retention time standards.

Conclusion and Recommendations

The selection of a suitable retention time standard is a nuanced decision that depends on the specific requirements of the analytical method. This guide provides a comprehensive framework for the systematic evaluation of N-(2,4-dimethylphenyl)methanesulfonamide alongside established sulfonamide standards. By following the detailed experimental protocol and utilizing the provided data comparison table, researchers can generate the necessary data to make an evidence-based choice.

The ideal retention time standard will exhibit a stable retention time (low %RSD), a symmetrical peak shape (tailing factor close to 1), and good chromatographic efficiency (high number of theoretical plates). The relative retention of the standard to the analytes of interest is also a key consideration. N-(2,4-dimethylphenyl)methanesulfonamide, with its distinct substitution pattern, presents a promising candidate, and the empirical data generated through this protocol will definitively establish its utility as a robust retention time standard in the analysis of aromatic sulfonamides.

References

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. (2022). Baghdad Journal of Science. [Link]

  • CLG-SUL4.01 Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. (2011). United States Department of Agriculture. [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (2022). MDPI. [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). National Institutes of Health. [Link]

  • CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. (n.d.). Food Safety and Inspection Service. [Link]

  • Biotic transformation products of sulfonamides in environmental water samples. (2023). I.R.I.S. - Institutional Research Information System. [Link]

  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. (n.d.). Agilent Technologies. [Link]

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (n.d.). Agilent Technologies. [Link]

  • Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service. [Link]

  • (2,4-DIMETHYLPHENYL)METHANESULFONAMIDE. (n.d.). International Laboratory USA. [Link]

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Maxima of Sulfonamide-Substituted Xylenes

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of sulfonamide-substituted xylenes. It is designed for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of sulfonamide-substituted xylenes. It is designed for researchers, scientists, and professionals in drug development who are working with or developing compounds containing this important structural motif. This document moves beyond a simple recitation of data, offering in-depth explanations of the underlying principles and providing practical experimental protocols.

Introduction: The Significance of Spectroscopic Properties in Sulfonamide Chemistry

Sulfonamides are a cornerstone of modern medicinal chemistry, with applications ranging from antimicrobial agents to diuretics and anticonvulsants.[1][2] The substitution pattern on the aromatic ring of these molecules plays a critical role in their biological activity, and understanding their physicochemical properties is paramount for rational drug design. UV-Vis spectroscopy is a fundamental technique for characterizing these compounds, providing insights into their electronic structure and purity. The position of the maximum absorption (λmax) is particularly sensitive to the nature and position of substituents on the aromatic ring. For sulfonamide-substituted xylenes, the interplay between the electron-withdrawing sulfonamide group and the electron-donating methyl groups, as well as their relative positions, creates a unique spectroscopic fingerprint. This guide will explore these nuances, offering a comparative framework for understanding and predicting the UV-Vis absorption maxima of this class of compounds.

Theoretical Framework: Electronic Transitions in Aromatic Sulfonamides

The UV-Vis absorption of aromatic sulfonamides arises from electronic transitions within the molecule, primarily π → π* transitions of the benzene ring. The benzene molecule itself exhibits a series of absorption bands, with the B-band (or benzenoid band) around 255 nm being of particular interest.[3] When substituents are added to the benzene ring, they can cause a shift in the λmax to longer wavelengths (a bathochromic or red shift) or to shorter wavelengths (a hypsochromic or blue shift), and can also affect the intensity of the absorption.

The sulfonamide group (–SO₂NH₂) is a moderately deactivating, meta-directing group due to the electron-withdrawing nature of the sulfonyl moiety. Conversely, the methyl groups (–CH₃) on the xylene ring are activating, ortho- and para-directing groups due to their electron-donating inductive effect. The net effect on the UV-Vis spectrum is a result of the electronic interplay between these opposing groups.

The position of the substituents (isomerism) has a profound impact on the electronic transitions and, consequently, the λmax. For instance, the relative positions of the two methyl groups (ortho, meta, or para-xylene) and the position of the sulfonamide group on the xylene ring will influence the degree of conjugation and the overall electronic environment of the chromophore.

Comparative Analysis of UV-Vis Absorption Maxima

Parent Chromophores: Xylene and Benzenesulfonamide

To understand the spectroscopic properties of sulfonamide-substituted xylenes, it is instructive to first consider the UV-Vis absorption maxima of the parent molecules.

Compoundλmax (nm)Solvent
o-Xylene~262Aqueous
m-Xylene~263Aqueous
p-Xylene~265Aqueous
Benzenesulfonamide218, 264Not Specified[4]

The xylenes exhibit absorption maxima in a narrow range, with p-xylene showing a slight bathochromic shift compared to the ortho and meta isomers. Benzenesulfonamide displays two absorption bands, with the one at 264 nm corresponding to the B-band of the benzene ring.

Case Study: m-Xylene-4-sulphonic Acid

A closely related compound for which detailed spectroscopic data is available is m-xylene-4-sulphonic acid. A study reported its UV-Vis spectrum in methanol, showing an absorption band in the quartz-UV region.[5] While not a sulfonamide, the sulphonic acid group is also electron-withdrawing, providing a valuable point of comparison. The study highlights that the formation of the sulphonic acid segment with xylene is a key determinant of its electronic properties.[5]

Expected Trends for Sulfonamide-Substituted Xylenes

Based on the principles of substituent effects, we can predict the following trends for the UV-Vis absorption maxima of various sulfonamide-substituted xylene isomers:

  • Effect of Sulfonamide Substitution: The introduction of a sulfonamide group onto the xylene ring is expected to cause a bathochromic shift in the λmax compared to xylene alone, due to the extension of the conjugated system.

  • Effect of Isomerism: The position of the sulfonamide group relative to the two methyl groups will significantly influence the λmax.

    • Para-substitution: When the sulfonamide group is para to a methyl group, a more pronounced bathochromic shift is expected due to the direct electronic communication between the electron-donating methyl group and the electron-withdrawing sulfonamide group.

    • Ortho-substitution: Ortho-substitution may lead to steric hindrance, which can disrupt the planarity of the molecule and potentially lead to a hypsochromic shift compared to the para-isomer.

    • Meta-substitution: Meta-substitution will likely result in a smaller bathochromic shift compared to para-substitution, as the direct resonance interaction between the donor and acceptor groups is not possible.

The following table summarizes the expected qualitative shifts in λmax for different hypothetical isomers, which can serve as a guide for experimental investigations.

CompoundExpected λmax Shift Relative to XyleneRationale
2,3-DimethylbenzenesulfonamideBathochromicIntroduction of the sulfonamide group.
2,4-DimethylbenzenesulfonamideStronger BathochromicPara-relationship between one methyl group and the sulfonamide group.
2,5-DimethylbenzenesulfonamideStronger BathochromicPara-relationship between one methyl group and the sulfonamide group.
2,6-DimethylbenzenesulfonamidePotentially weaker BathochromicSteric hindrance from two ortho methyl groups may reduce conjugation.
3,4-DimethylbenzenesulfonamideBathochromicOrtho and meta relationships.
3,5-DimethylbenzenesulfonamideBathochromicMeta-relationship between both methyl groups and the sulfonamide group.

Experimental Protocols

To facilitate the comparative analysis of sulfonamide-substituted xylenes, detailed and validated experimental protocols are essential.

Synthesis of Sulfonamide-Substituted Xylenes

The following is a general procedure for the synthesis of N-aryl or N-alkyl sulfonamides, which can be adapted for the synthesis of sulfonamide-substituted xylenes.

Synthesis_Workflow cluster_synthesis Synthesis of Sulfonamide-Substituted Xylenes Xylene Xylene Isomer SulfonylChloride Xylenesulfonyl Chloride Xylene->SulfonylChloride Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->SulfonylChloride Sulfonamide Sulfonamide-Substituted Xylene SulfonylChloride->Sulfonamide Amination Amine Amine (e.g., Ammonia, Alkylamine, Arylamine) Amine->Sulfonamide

Figure 1: General workflow for the synthesis of sulfonamide-substituted xylenes.

Step-by-Step Protocol:

  • Chlorosulfonation of Xylene:

    • In a fume hood, cool the desired xylene isomer (e.g., o-, m-, or p-xylene) in an ice bath.

    • Slowly add chlorosulfonic acid dropwise with constant stirring. The molar ratio of xylene to chlorosulfonic acid should be optimized, but a 1:1.1 ratio is a good starting point.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the xylenesulfonyl chloride.

    • Filter the solid product, wash with cold water, and dry under vacuum.

  • Amination of Xylenesulfonyl Chloride:

    • Dissolve the synthesized xylenesulfonyl chloride in a suitable solvent (e.g., diethyl ether, dichloromethane).

    • Slowly add an excess of the desired amine (e.g., aqueous ammonia for the primary sulfonamide, or an alkyl/arylamine for N-substituted derivatives) with stirring in an ice bath.

    • After the addition, continue stirring at room temperature for 1-2 hours.

    • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Trustworthiness of the Protocol: This is a well-established and widely used method for the synthesis of sulfonamides. The purity of the intermediates and final products should be confirmed at each step using techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

UV-Vis Spectroscopic Analysis

Instrumentation: A dual-beam UV-Vis spectrophotometer is required.

Procedure:

  • Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent in the wavelength range of interest (typically 200-400 nm). Common solvents include ethanol, methanol, acetonitrile, and cyclohexane. The polarity of the solvent can influence the λmax, so it is crucial to be consistent for comparative studies.[6]

  • Sample Preparation: Prepare a stock solution of the purified sulfonamide-substituted xylene of a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.2 and 0.8 at the λmax.

  • Measurement:

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Rinse the cuvette with the sample solution and then fill it.

    • Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

    • Identify the wavelength of maximum absorbance (λmax).

UVVis_Workflow cluster_analysis UV-Vis Spectroscopic Analysis Sample Purified Sulfonamide Solution Prepare Solution Sample->Solution Solvent UV-Grade Solvent Solvent->Solution Spectrophotometer UV-Vis Spectrophotometer Solution->Spectrophotometer Spectrum Record Spectrum Spectrophotometer->Spectrum Data Determine λmax Spectrum->Data

Figure 2: Workflow for obtaining the UV-Vis spectrum of a sulfonamide-substituted xylene.

Mechanistic Insights and Structure-Property Relationships

The observed shifts in the UV-Vis absorption maxima upon substitution can be rationalized by considering the electronic transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Electronic_Transitions cluster_transitions Effect of Substituents on Electronic Transitions HOMO_Benzene HOMO (Benzene) LUMO_Benzene LUMO (Benzene) HOMO_Benzene->LUMO_Benzene ΔE (π → π*) Shorter λmax HOMO_Substituted HOMO (Substituted) LUMO_Substituted LUMO (Substituted) HOMO_Substituted->LUMO_Substituted ΔE' (π → π*) Longer λmax label_donor Electron-donating groups (e.g., -CH₃) raise the HOMO energy level. label_acceptor Electron-withdrawing groups (e.g., -SO₂NH₂) lower the LUMO energy level.

Figure 3: Schematic representation of the effect of substituents on the HOMO-LUMO energy gap.

Electron-donating groups like methyl (–CH₃) raise the energy of the HOMO, while electron-withdrawing groups like the sulfonamide (–SO₂NH₂) lower the energy of the LUMO. Both of these effects lead to a smaller HOMO-LUMO energy gap (ΔE' < ΔE), resulting in the absorption of lower energy (longer wavelength) light, which is observed as a bathochromic shift. The magnitude of this shift is dependent on the relative positions of these groups, as this dictates the extent of electronic communication between them.

Conclusion

The UV-Vis absorption maxima of sulfonamide-substituted xylenes are a sensitive probe of their molecular structure. By understanding the interplay of the electron-donating methyl groups and the electron-withdrawing sulfonamide group, researchers can predict and interpret the spectroscopic properties of these important compounds. This guide has provided a theoretical framework, comparative data on related molecules, expected trends for isomeric sulfonamide-substituted xylenes, and detailed experimental protocols to enable further investigation in this area. The systematic study of these compounds will undoubtedly contribute to the development of new and improved sulfonamide-based therapeutics.

References

  • Investigation of solvent effect on photophysical properties of some sulfonamides derivatives. (2017). ResearchGate. [Link]

  • Full article: Vibrational investigation on pharmaceutical activity of m-xylene-4-sulphonic acid by quantum computational and experimental support. (2018). Taylor & Francis Online. [Link]

  • UV-Vis Spectrum of Benzenesulfonamide. SIELC Technologies. [Link]

  • Fluorescence and photophysical properties of xylene isomers in water: with experimental and theoretical approaches. (2018). Royal Society Open Science. [Link]

  • A Mild and Chemoselective Solvent-Free Method for the Synthesis of N-Aryl and N-Alkylsulfonamides. (2025). ResearchGate. [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

  • Characterization of the Ultraviolet Absorption Spectra of Some Substituted Benzene-sulfonamides. (1941). Journal of the American Chemical Society. [Link]

  • Antimicrobial Sulfonamides: An Objective Review. (2023). IOSR Journal of Pharmacy and Biological Sciences. [Link]

  • A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. (2023). ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

N-(2,4-dimethylphenyl)methanesulfonamide proper disposal procedures

Executive Safety Summary N-(2,4-dimethylphenyl)methanesulfonamide (often synthesized as an intermediate in drug discovery) presents a specific disposal challenge.[1][2] Because it is not a high-volume commodity chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

N-(2,4-dimethylphenyl)methanesulfonamide (often synthesized as an intermediate in drug discovery) presents a specific disposal challenge.[1][2] Because it is not a high-volume commodity chemical with a ubiquitous Safety Data Sheet (SDS), researchers must rely on Structure-Activity Relationship (SAR) assessments for safety.[1][2]

As a Senior Scientist, I apply the "Hydrolysis Principle" to determine risk: under environmental or metabolic degradation, this compound can liberate 2,4-xylidine (CAS 95-68-1), a known carcinogen and aquatic toxin [1], and methanesulfonic acid (corrosive).[1] Therefore, you must treat this waste with the same rigor as a known carcinogen. [1]

Core Directive: Do not dispose of via sanitary sewer or standard trash.[1][2] High-temperature incineration is the only validated disposal route to ensure complete thermal oxidation of the aromatic ring and capture of sulfur oxides (SOx).[1][2]

Chemical Profile & Hazard Identification

To ensure correct waste stream segregation, we must first define the physicochemical profile.[1]

ParameterSpecificationOperational Implication
Chemical Structure Sulfonamide linked to 2,4-dimethylanilineNitrogen/Sulfur content requires incineration with scrubbers.[1][2]
Physical State Solid (Crystalline Powder)Dust hazard; requires particulate respiratory protection (N95/P100).[1][2]
Primary Hazards Irritant (Skin/Eye), Carcinogenicity (Suspected), Aquatic ToxicityZero-discharge policy for drains.[1][2]
RCRA Status (US) Non-Listed (Apply Generator Knowledge)Treat as Hazardous Waste due to toxicity characteristic.[1][2]
Waste Code D001 (if in flammable solvent) or Non-Halogenated Organic Do not mix with Halogenated waste (e.g., DCM, Chloroform) to reduce disposal costs.[1]

Pre-Disposal Protocol: The "Generator Knowledge" System

Before moving the material to the waste accumulation area, you must certify the waste stream. Use this self-validating protocol:

  • Purity Check: Is the material pure solid, or dissolved in solvent?

    • Why: Incinerators have different feed lines for solids (ram feeders) and liquids (direct injection).[1][2] Mixing them creates "sludge" that incurs surcharges.[1][2]

  • Halogen Audit: Did the synthesis or purification involve Dichloromethane (DCM) or Chloroform?

    • Why: If

      
       halogen content, the waste goes to a Halogenated  stream.[1] If only Methanol/Ethyl Acetate were used, it is Non-Halogenated .[1][2] This distinction saves ~40% in disposal costs and protects the incinerator catalyst.[1][2]
      
  • Labeling: Label clearly as:

    "Hazardous Waste - Toxic - N-(2,4-dimethylphenyl)methanesulfonamide" Constituents: Sulfonamide, 2,4-Xylidine derivative.[1][2]

Disposal Decision Tree (Workflow)

The following diagram outlines the logical flow for disposing of this compound in various states (Solid, Mother Liquor, or Aqueous Waste).

DisposalWorkflow Start Waste Generation: N-(2,4-dimethylphenyl)methanesulfonamide StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Filter Cake StateCheck->Solid Solid Liquid Liquid / Mother Liquor StateCheck->Liquid Organic Solvent Aqueous Aqueous Extraction Layer StateCheck->Aqueous Water Based BinSolid Solid Waste Drum (Fiber/Poly Drum) Solid->BinSolid Double Bag & Tag HalogenCheck Contains Halogenated Solvents? (DCM, CHCl3 > 2%) Liquid->HalogenCheck AqCheck Check TOC (Total Organic Carbon) Aqueous->AqCheck StreamHalo Stream A: Halogenated Organic (High Temp Incineration) HalogenCheck->StreamHalo Yes StreamNonHalo Stream B: Non-Halogenated Organic (Fuel Blending/Incineration) HalogenCheck->StreamNonHalo No AqTreat Neutralization + Carbon Absorb (If Trace < 1%) AqCheck->AqTreat Low Contamination AqIncine Send to Stream B (If High TOC) AqCheck->AqIncine High Contamination

Figure 1: Operational decision matrix for segregating sulfonamide waste streams. Note the critical divergence based on halogen content.

Detailed Operational Procedures

Scenario A: Disposal of Pure Solid (Expired/Unused)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a fiber drum with a poly liner.[1][2]

  • Solvent Wetting: If the powder is fine and prone to static dispersion, wet it slightly with mineral oil or water (if compatible) to suppress dust.[1][2]

  • Secondary Containment: Place the primary container inside a clear, heavy-duty LDPE waste bag (4 mil thickness).

  • Manifesting: List under DOT Hazard Class 9 (Environmentally Hazardous Substance, Solid, N.O.S.) if transported in bulk, referencing the potential aquatic toxicity of xylidine derivatives [2].

Scenario B: Disposal of Reaction Mixtures (Mother Liquors)
  • Segregation:

    • Non-Halogenated: If dissolved in Ethyl Acetate, Hexane, or Methanol.[1]

    • Halogenated: If dissolved in Dichloromethane (DCM).[1][2]

  • pH Check: Ensure the solution is neutral (pH 5-9). Sulfonamides can be acidic; excess acidity can corrode steel waste drums.[1][2] Neutralize with Sodium Bicarbonate if necessary before drumming.[1][2]

  • Cap Venting: Use vented caps if there is any risk of off-gassing, though this compound is generally stable.[1][2]

Scenario C: Spill Management (Immediate Action)
  • PPE: Nitrile gloves (double gloved), Tyvek lab coat, Safety Goggles, N95 Respirator.[1]

  • Containment: Do not dry sweep.[1][2] This generates dust.[1][2]

  • Protocol:

    • Cover spill with wet paper towels or an inert absorbent (Vermiculite).[1]

    • Scoop into a disposable container.

    • Wipe surface with a 10% bleach solution (oxidizes residual amine traces) followed by water.[1][2]

    • Dispose of all cleanup materials as Solid Hazardous Waste .[1][2]

Regulatory Compliance (RCRA & EPA)

In the United States, under 40 CFR § 262.11 , the waste generator is responsible for determining if a waste is hazardous [3].[1]

  • P/U Listing: N-(2,4-dimethylphenyl)methanesulfonamide is not explicitly P- or U-listed.[1][2]

  • Characteristic Waste: However, because it can degrade into 2,4-xylidine (which is U-listed as U239 when a commercial chemical product), the Conservative Compliance Strategy dictates managing it as if it were U239.[1]

  • Europe (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]

References

  • International Labour Organization (ILO). ICSC 1562 - 2,4-XYLIDINE.[1][2] International Chemical Safety Cards.[1][2] [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Waste Determination.[1][2] 40 CFR Part 262.[1][2] [Link]

Sources

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